molecular formula C19H16F2N4O2S B14964245 4-amino-N~3~-benzyl-N~5~-(3,5-difluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(3,5-difluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

Katalognummer: B14964245
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: SQXSTQWKUZHPOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide typically involves multiple steps, including the formation of the isothiazole ring and the introduction of the amino, benzyl, and difluorobenzyl groups. One common synthetic route is as follows:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated isothiazole derivative.

    Benzylation and Difluorobenzylation: The benzyl and difluorobenzyl groups can be introduced through alkylation reactions, where benzyl halides and difluorobenzyl halides react with the isothiazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of 4-amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers, coatings, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-N-benzyl-3,5-isothiazole-dicarboxamide: Lacks the difluorobenzyl group, which may result in different chemical and biological properties.

    N-Benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide: Lacks the amino group, which may affect its reactivity and interactions with biological targets.

    4-Amino-3,5-isothiazole-dicarboxamide:

Uniqueness

4-Amino-N-benzyl-N-(3,5-difluorobenzyl)-3,5-isothiazole-dicarboxamide is unique due to the presence of both benzyl and difluorobenzyl groups, which can enhance its chemical stability, reactivity, and potential biological activities. The combination of these functional groups may also provide opportunities for the development of novel derivatives with improved properties for various applications.

Eigenschaften

Molekularformel

C19H16F2N4O2S

Molekulargewicht

402.4 g/mol

IUPAC-Name

4-amino-3-N-benzyl-5-N-[(3,5-difluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C19H16F2N4O2S/c20-13-6-12(7-14(21)8-13)10-24-19(27)17-15(22)16(25-28-17)18(26)23-9-11-4-2-1-3-5-11/h1-8H,9-10,22H2,(H,23,26)(H,24,27)

InChI-Schlüssel

SQXSTQWKUZHPOD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC(=CC(=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.